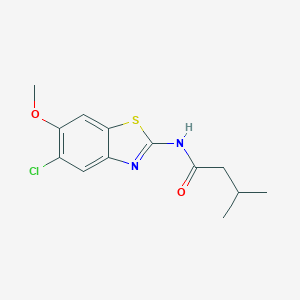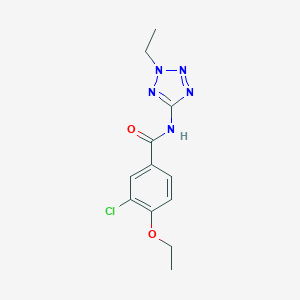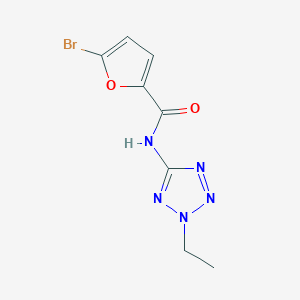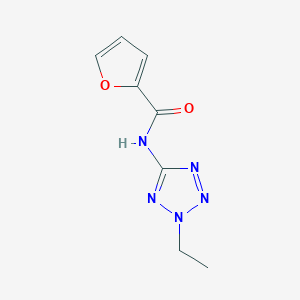![molecular formula C15H11ClN2O3S B244602 N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244602.png)
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research for its ability to inhibit the activity of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway plays a critical role in cellular processes such as growth, differentiation, and immune response, and dysregulation of JAK/STAT signaling has been implicated in various diseases, including cancer and autoimmune disorders.
Mécanisme D'action
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide inhibits JAK/STAT signaling by binding to the ATP-binding site of JAK kinases, thereby preventing their activation and subsequent phosphorylation of downstream effectors such as STAT proteins. This leads to a decrease in the expression of genes regulated by JAK/STAT signaling, which can have various effects on cellular processes depending on the context.
Biochemical and Physiological Effects:
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects depending on the cell type and context. In cancer cells, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide can inhibit cell proliferation and induce apoptosis by blocking JAK/STAT signaling. In immune cells, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide can modulate cytokine production and immune response by inhibiting JAK/STAT signaling. N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has also been shown to have anti-inflammatory effects in various models of inflammation, by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has several advantages as a research tool, including its specificity for JAK kinases and its ability to inhibit downstream effectors such as STAT proteins. However, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has some limitations as well, including its potential off-target effects and its relatively low potency compared to other JAK inhibitors. Additionally, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has poor solubility in aqueous solutions, which can limit its use in certain experimental settings.
Orientations Futures
Future research on N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide could focus on several areas, including the development of more potent and selective JAK inhibitors, the investigation of the role of JAK/STAT signaling in various diseases, and the exploration of novel therapeutic targets within the JAK/STAT pathway. Additionally, the use of N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide in combination with other drugs or therapies could be explored as a potential treatment strategy for various diseases.
Méthodes De Synthèse
The synthesis of N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide involves several steps, starting with the reaction of 4-chloroaniline with carbon disulfide to form 4-chlorophenyl isothiocyanate. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product, N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide. The synthesis of N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has been optimized and improved over the years, leading to higher yields and purity of the compound.
Applications De Recherche Scientifique
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has been extensively used in scientific research to investigate the role of JAK/STAT signaling in various cellular processes and diseases. It has been shown to inhibit the activity of JAK2 and JAK3, as well as STAT3 and STAT5, which are downstream effectors of JAK signaling. N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide has been used to study the role of JAK/STAT signaling in cancer, inflammation, and immune response, among other areas of research.
Propriétés
Formule moléculaire |
C15H11ClN2O3S |
|---|---|
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H11ClN2O3S/c16-10-2-4-11(5-3-10)17-15(22)18-14(19)9-1-6-12-13(7-9)21-8-20-12/h1-7H,8H2,(H2,17,18,19,22) |
Clé InChI |
NQDQJBNTLOPGCO-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C(=O)NC(=S)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)


![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)
![2-methoxy-3-methyl-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244524.png)
![4-methoxy-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244525.png)
![4-methoxy-N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244529.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]propanamide](/img/structure/B244530.png)





